

# Introduction to M-1211: A Covalent Inhibitor of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M-1211	
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Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including gene expression and cell signaling.[1][2][3] While it functions as a tumor suppressor in endocrine tissues, menin plays an oncogenic role in certain types of acute leukemia.[2][3] This pro-leukemic activity is primarily driven by its direct interaction with the N-terminal region of Mixed Lineage Leukemia (MLL) wild-type and MLL fusion proteins.[4][5][6] This interaction is essential for tethering the MLL complex to chromatin, leading to the upregulation of key target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis. [7][8][9][10]

The disruption of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) and NPM1-mutated (NPM1mut) acute leukemias.[3][5][7][10] **M-1211** (also reported as M-1121) is a potent, orally active, covalent inhibitor designed to specifically target this interaction.[6][11] By binding to menin, **M-1211** blocks the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of their target genes, induction of leukemic cell differentiation, and ultimately, tumor regression.[6] [9][10][11] This document provides a comprehensive technical overview of **M-1211** as a chemical probe for studying menin biology and as a potential therapeutic agent.

### **Mechanism of Action**

**M-1211** functions by covalently binding to cysteine 329, located within the MLL binding pocket of the menin protein.[11] This irreversible binding physically obstructs the interaction between menin and MLL fusion proteins.[11] The disruption of this complex prevents the aberrant



recruitment of histone methyltransferases to the promoters of leukemogenic genes.[9] Consequently, the expression of critical MLL target genes, such as HOXA9 and MEIS1, is significantly downregulated.[10][11] This specific, on-target mechanism reverses the leukemogenic program, leading to the differentiation and apoptosis of MLL-rearranged leukemia cells.[8][9]

### **Data Presentation**

The following tables summarize the quantitative data for **M-1211**, highlighting its biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of M-1211

Assay Type	Cell Line	Target/Endpoint	M-1211 Activity
Cellular Growth	MV4;11 (MLL-AF4)	GI50	10 nM[6]
Cellular Growth	MOLM-13 (MLL-AF9)	Gl50	51 nM[6]
Gene Expression	MV4;11 (MLL-AF4)	Dose-dependent downregulation of HOXA9 and MEIS1	Effective at concentrations of 0-100 nM[11]

Table 2: In Vivo Efficacy of M-1211 in a Mouse Xenograft Model (MV4;11 cells)

Dosage	Administration Route	Treatment Duration	Outcome
100 mg/kg	Oral (p.o.)	26 days	32% reduction in average tumor volume[11]
300 mg/kg	Oral (p.o.)	Not specified	Complete tumor regression in 10 out of 10 mice[11]



Table 3: Pharmacokinetic Properties of M-1211 in Mice

Parameter	Value	Administration Route
Oral Bioavailability (F)	49%[6]	Oral (p.o.)
Clearance	Low[11]	Oral (p.o.)
Volume of Distribution	Moderate[11]	Oral (p.o.)

### **Experimental Protocols**

Detailed methodologies for key experiments used to characterize M-1211 are provided below.

## Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of **M-1211** to inhibit the interaction between menin and an MLL-derived peptide.

- Materials:
  - Recombinant human menin protein.
  - Fluorescein-labeled MBM1 peptide (a high-affinity MLL-derived peptide).
  - Assay buffer (e.g., PBS with 0.01% Tween-20).
  - M-1211 stock solution in DMSO.
  - 384-well black plates.
  - Plate reader with fluorescence polarization capabilities.
- Protocol:
  - Prepare a serial dilution of M-1211 in the assay buffer.



- In a 384-well plate, add the M-1211 dilutions. Include wells with DMSO only as a negative control (100% binding) and wells without menin as a positive control (0% binding).
- Add a solution of recombinant menin protein to each well (except the 0% binding control)
  and incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Add the fluorescein-labeled MBM1 peptide to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).
- Calculate the percent inhibition for each M-1211 concentration relative to the controls and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### **Cell Growth Inhibition Assay**

This assay determines the concentration of **M-1211** that inhibits the growth of leukemia cell lines by 50% (GI<sub>50</sub>).

- Materials:
  - MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).
  - Wild-type MLL cell lines (e.g., K562) as a negative control for selectivity.
  - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - M-1211 stock solution in DMSO.
  - 96-well clear plates.
  - Cell viability reagent (e.g., CellTiter-Glo®).
  - Luminometer.
- Protocol:



- Seed the cells in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
- Prepare a serial dilution of M-1211 in the complete culture medium.
- Add the M-1211 dilutions to the cells. Include DMSO-only wells as a vehicle control.
- Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.
- Normalize the data to the vehicle control and calculate the GI<sub>50</sub> value by plotting the percent viability against the log of the M-1211 concentration.

# Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the downregulation of MLL target genes, such as HOXA9 and MEIS1, following treatment with **M-1211**.

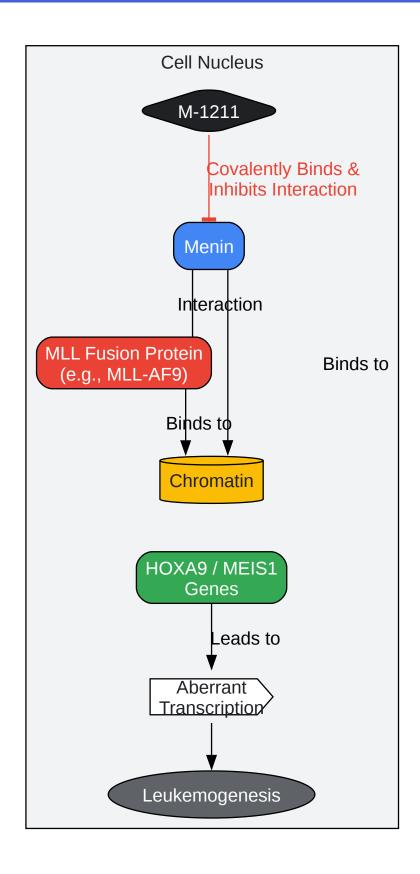
- Materials:
  - MV4;11 cells.
  - M-1211.
  - RNA extraction kit (e.g., RNeasy Kit).
  - cDNA synthesis kit.
  - qPCR master mix (e.g., SYBR Green).
  - Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).



- qPCR instrument.
- Protocol:
  - Treat MV4;11 cells with varying concentrations of M-1211 (e.g., 0, 10, 50, 100 nM) for 24 hours.
  - Harvest the cells and extract total RNA using an RNA extraction kit.
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  - Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master mix.
  - Run the qPCR reactions on a thermal cycler.
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

# Visualizations Signaling Pathway and Mechanism of M-1211



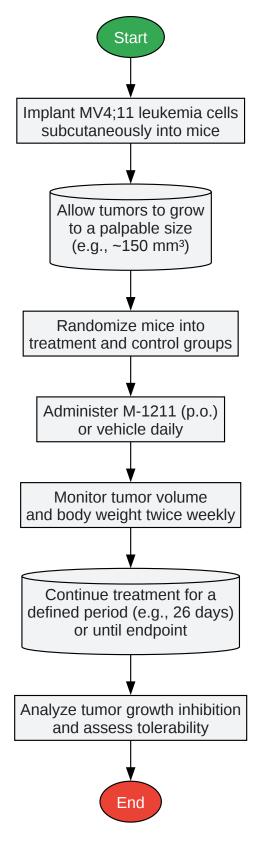


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Caption: Mechanism of **M-1211** in disrupting the oncogenic Menin-MLL interaction.



### **Experimental Workflow for In Vivo Xenograft Study**

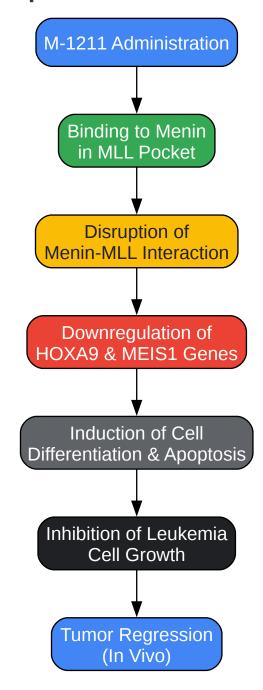


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Caption: Workflow for evaluating the in vivo efficacy of M-1211.

### **Logical Relationship of M-1211's Effect**



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Caption: The cause-and-effect cascade of M-1211 from administration to anti-tumor effect.



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- To cite this document: BenchChem. [Introduction to M-1211: A Covalent Inhibitor of the Menin-MLL Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568959#m-1211-as-a-chemical-probe-for-menin-biology]

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